molecular formula C10H7N5O B14438588 4-Azidoquinoline-2-carboxamide CAS No. 74227-73-9

4-Azidoquinoline-2-carboxamide

Cat. No.: B14438588
CAS No.: 74227-73-9
M. Wt: 213.20 g/mol
InChI Key: LTWMRZFJHTYQQZ-UHFFFAOYSA-N
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Description

4-Azidoquinoline-2-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The azido group in this compound adds a unique reactivity profile, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidoquinoline-2-carboxamide typically involves the introduction of the azido group into the quinoline scaffold. One common method is the nucleophilic substitution reaction where a halogenated quinoline derivative reacts with sodium azide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Azidoquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: Reduction of the azido group can yield amine derivatives.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Sodium azide in DMF or other polar aprotic solvents.

Major Products:

    Oxidation: Nitroquinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Azidoquinoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent due to the reactivity of the azido group.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Azidoquinoline-2-carboxamide involves the interaction of the azido group with biological targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioorthogonal chemistry to label and track biomolecules in living systems.

Comparison with Similar Compounds

    4-Aminoquinoline: Known for its antimalarial activity.

    Quinoline-4-carboxamide: Investigated for its antiplasmodial activity.

    Chloroquine: A well-known antimalarial drug.

Uniqueness: 4-Azidoquinoline-2-carboxamide stands out due to the presence of the azido group, which imparts unique reactivity and allows for applications in bioorthogonal chemistry. Its ability to undergo click chemistry reactions makes it a versatile tool in chemical biology and medicinal chemistry.

Properties

CAS No.

74227-73-9

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

4-azidoquinoline-2-carboxamide

InChI

InChI=1S/C10H7N5O/c11-10(16)9-5-8(14-15-12)6-3-1-2-4-7(6)13-9/h1-5H,(H2,11,16)

InChI Key

LTWMRZFJHTYQQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)N=[N+]=[N-]

Origin of Product

United States

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